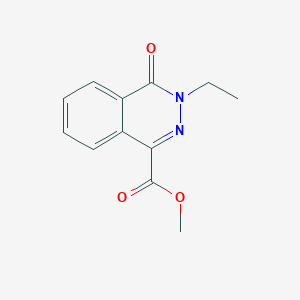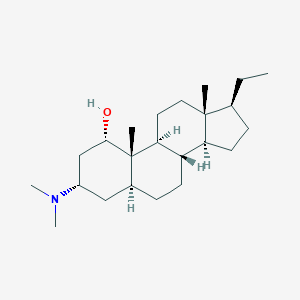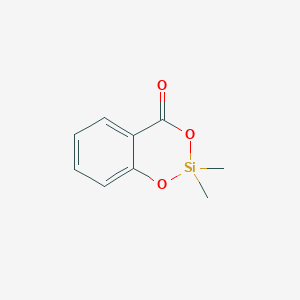
Dimethyl oxobenzo dioxasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl oxobenzo dioxasilane (DMOBDS) is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to improve the adhesion between inorganic materials and organic polymers. DMOBDS has been extensively studied for its various applications in the field of materials science, chemistry, and biochemistry.
Mecanismo De Acción
Dimethyl oxobenzo dioxasilane acts as a coupling agent by forming a covalent bond between the inorganic material and the organic polymer. The hydroxyl groups of Dimethyl oxobenzo dioxasilane react with the surface hydroxyl groups of the inorganic material, while the methoxy groups of Dimethyl oxobenzo dioxasilane react with the organic polymer. The covalent bond formed between the inorganic material and the organic polymer improves the adhesion between the two materials.
Efectos Bioquímicos Y Fisiológicos
Dimethyl oxobenzo dioxasilane is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, as with any chemical compound, proper handling and safety precautions should be taken when working with Dimethyl oxobenzo dioxasilane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Dimethyl oxobenzo dioxasilane in lab experiments is its ability to improve the adhesion between inorganic materials and organic polymers. This can lead to the synthesis of hybrid materials with improved properties. Dimethyl oxobenzo dioxasilane is also relatively easy to synthesize and purify, and it is readily available from chemical suppliers.
The main limitation of using Dimethyl oxobenzo dioxasilane in lab experiments is its reactivity with water and moisture. Dimethyl oxobenzo dioxasilane can hydrolyze in the presence of water, which can lead to the formation of unwanted byproducts. Therefore, Dimethyl oxobenzo dioxasilane should be stored in a dry and air-tight container, and it should be handled in a dry environment.
Direcciones Futuras
There are several future directions for the research and development of Dimethyl oxobenzo dioxasilane. One direction is the synthesis of novel hybrid materials using Dimethyl oxobenzo dioxasilane as a coupling agent. Another direction is the optimization of the synthesis method to improve the yield and purity of Dimethyl oxobenzo dioxasilane. Additionally, the use of Dimethyl oxobenzo dioxasilane in the synthesis of functional materials such as sensors and catalysts could be explored. Finally, the potential applications of Dimethyl oxobenzo dioxasilane in biomedicine, such as drug delivery and tissue engineering, could be investigated.
Métodos De Síntesis
Dimethyl oxobenzo dioxasilane is synthesized by the reaction of 2,4-dihydroxybenzoic acid with dimethylchlorosilane. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is purified by distillation or column chromatography. The yield of Dimethyl oxobenzo dioxasilane is usually high, and the purity can be up to 99%.
Aplicaciones Científicas De Investigación
Dimethyl oxobenzo dioxasilane has a wide range of applications in scientific research. It is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also used as a crosslinking agent in the synthesis of hybrid materials. Dimethyl oxobenzo dioxasilane has been used in the synthesis of silica nanoparticles, which have potential applications in drug delivery, imaging, and sensing. Dimethyl oxobenzo dioxasilane has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, catalysis, and sensing.
Propiedades
Número CAS |
17902-57-7 |
|---|---|
Nombre del producto |
Dimethyl oxobenzo dioxasilane |
Fórmula molecular |
C9H10O3Si |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3,2-benzodioxasilin-4-one |
InChI |
InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3 |
Clave InChI |
PYIPVTMVCJRGJU-UHFFFAOYSA-N |
SMILES |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
SMILES canónico |
C[Si]1(OC2=CC=CC=C2C(=O)O1)C |
Otros números CAS |
17902-57-7 |
Sinónimos |
4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



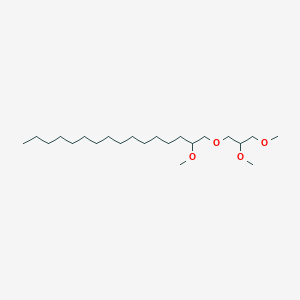
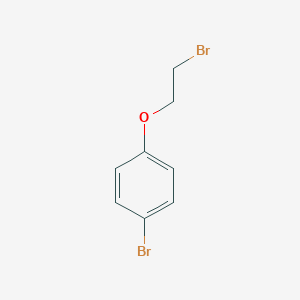
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
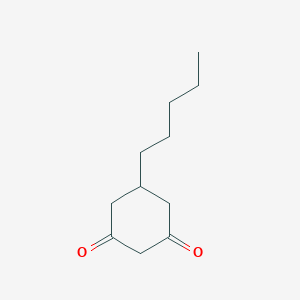
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
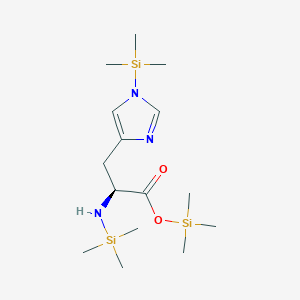
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)

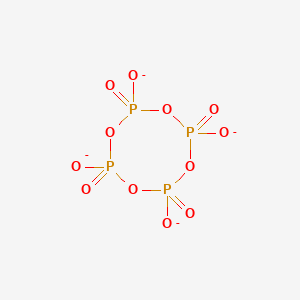
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
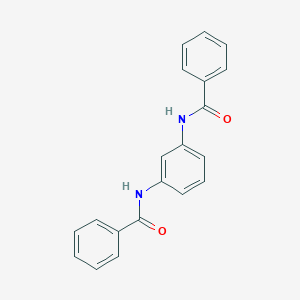
![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)
